molecular formula C25H36N2O3 B5087626 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Número de catálogo: B5087626
Peso molecular: 412.6 g/mol
Clave InChI: NFEKTCXEGDHREA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, also known as A-86929, is a compound that has been studied for its potential therapeutic applications in various medical conditions.

Mecanismo De Acción

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide acts as a selective dopamine D1 receptor agonist, which activates the receptor and enhances the release of dopamine in the brain. This results in increased activation of the mesolimbic pathway, which is involved in the regulation of reward and motivation. This compound also modulates the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. It has also been found to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to increase dopamine release in the brain, which is associated with its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more specific targeting of this receptor. However, one limitation is that it may not fully replicate the complex interactions between neurotransmitter systems that occur in vivo.

Direcciones Futuras

There are several future directions for the study of 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in various medical conditions such as Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its interactions with other neurotransmitter systems and their potential contribution to its therapeutic effects. Additionally, the development of more selective and potent dopamine D1 receptor agonists may lead to improved therapeutic outcomes.

Métodos De Síntesis

The synthesis of 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves the reaction of 2-methoxyethylamine with 3-nitrobenzoic acid to form 3-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amine group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-adamantanone and piperidine to form this compound.

Aplicaciones Científicas De Investigación

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as Parkinson's disease, schizophrenia, and addiction. It has been found to act as a dopamine D1 receptor agonist, which is involved in the regulation of motor function, cognition, and reward. This compound has also been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA.

Propiedades

IUPAC Name

3-[1-(2-adamantyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O3/c1-29-10-7-26-25(28)19-3-2-4-23(16-19)30-22-5-8-27(9-6-22)24-20-12-17-11-18(14-20)15-21(24)13-17/h2-4,16-18,20-22,24H,5-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKTCXEGDHREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.